Carbaprostacyclin methyl ester
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Overview
Description
Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin, a stable analog of prostacyclin (prostaglandin I2). This compound is known for its ability to activate the prostacyclin receptor or PPARdelta . It has a molecular formula of C22H36O4 and a molecular weight of 364.5 g/mol .
Preparation Methods
Carbaprostacyclin methyl ester is synthesized through the methylation of carbaprostacyclin. The synthetic route involves the esterification of carbaprostacyclin to form the methyl ester derivative . The reaction conditions typically involve the use of ethanol as a solvent, with the compound being soluble in DMF, DMSO, and PBS (pH 7.2) . Industrial production methods for this compound are not extensively documented, but the process generally follows standard organic synthesis protocols for esterification reactions.
Chemical Reactions Analysis
Carbaprostacyclin methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Oxidation and Reduction:
Substitution: Ester compounds can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Scientific Research Applications
Carbaprostacyclin methyl ester has several scientific research applications:
Cardiovascular Research: It is used to study the inhibition of platelet aggregation and the effects on blood coagulation.
Lipid Biochemistry: The compound is utilized in research related to lipid metabolism and the cyclooxygenase pathway.
Pharmacology: It serves as a tool to investigate the activation of prostacyclin receptors and PPARdelta.
Cell Differentiation: Research has shown that this compound can induce terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein.
Mechanism of Action
Carbaprostacyclin methyl ester exerts its effects by activating the prostacyclin receptor or PPARdelta . This activation leads to various physiological responses, including the inhibition of platelet aggregation and the promotion of adipocyte differentiation . The compound’s mechanism of action involves binding to these receptors and modulating downstream signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Carbaprostacyclin methyl ester is compared with other prostacyclin analogs such as:
Carbaprostacyclin: The parent compound, which is also a stable analog of prostacyclin and shares similar biological activities.
Prostaglandin I2 (PGI2): The natural ligand for the prostacyclin receptor, which has a higher potency in inhibiting platelet aggregation compared to carbaprostacyclin.
Carboprost Tromethamine: Another prostaglandin analog used for its oxytocic properties, but with different pharmacological applications.
This compound is unique due to its methylated structure, which provides stability and specific solubility characteristics that are advantageous for certain research applications .
Properties
IUPAC Name |
methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFVSUBWWRXMV-MUHPVNSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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